N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide
Description
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide is a synthetic organic compound. It is characterized by the presence of a fluorinated tetrahydronaphthalene moiety and a benzenesulfonamide group. Compounds of this nature are often investigated for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-23-12-13-4-2-6-16(10-13)24(21,22)20-18-7-3-5-14-11-15(19)8-9-17(14)18/h2,4,6,8-11,18,20H,3,5,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXNCCLYVYWVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)S(=O)(=O)NC2CCCC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide typically involves multiple steps:
Fluorination: Introduction of a fluorine atom into the naphthalene ring.
Reduction: Reduction of the naphthalene ring to form tetrahydronaphthalene.
Sulfonamide Formation: Reaction of the tetrahydronaphthalene derivative with a sulfonyl chloride to form the sulfonamide group.
Methoxymethylation: Introduction of the methoxymethyl group into the benzene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group or the tetrahydronaphthalene ring.
Reduction: Reduction reactions could occur at the sulfonamide group or the fluorinated ring.
Substitution: The compound may participate in substitution reactions, especially at the benzene ring or the fluorinated naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an amine or alcohol derivative.
Scientific Research Applications
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical agent.
Industry: Possible applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide
- N-(6-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide
Uniqueness
The presence of the fluorine atom in N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide may confer unique properties such as increased metabolic stability, altered electronic properties, and potentially enhanced biological activity compared to its chloro or bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
